3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate
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Overview
Description
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is a complex organic compound with the molecular formula C19H22N2O6S. This compound is known for its unique structural features, which include a morpholinomethyl group attached to a dimethylphenyl ring, and a nitrobenzenesulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate typically involves multiple steps. One common method starts with the nitration of 2-nitrobenzenesulfonic acid, followed by the introduction of the morpholinomethyl group through a nucleophilic substitution reaction. The final step involves the alkylation of the phenyl ring with dimethyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to corresponding nitro or amine derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is utilized in several scientific fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitrobenzenesulfonate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s binding affinity to certain biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl 2-nitrobenzenesulfonate
- 2-(Morpholinomethyl)phenyl 2-nitrobenzenesulfonate
- 3,5-Dimethyl-2-(morpholinomethyl)phenyl benzenesulfonate
Uniqueness
3,5-Dimethyl-2-(morpholinomethyl)phenyl 2-nitrobenzenesulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the morpholinomethyl and nitrobenzenesulfonate groups allows for versatile applications in various scientific disciplines.
Properties
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-14-11-15(2)16(13-20-7-9-26-10-8-20)18(12-14)27-28(24,25)19-6-4-3-5-17(19)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCWXOEYOJIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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